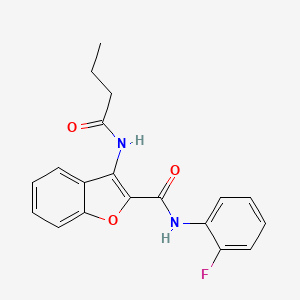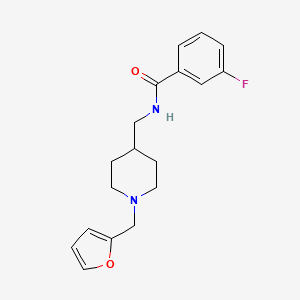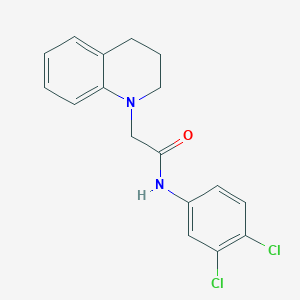
2-Amino-5-fluoro-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-fluoro-4-nitrophenol is an organic compound with the molecular formula C6H5FN2O3 It is a derivative of phenol, characterized by the presence of amino, fluoro, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-4-nitrophenol typically involves a multi-step process. One common method includes the nitration of 2-Amino-5-fluorophenol, followed by careful control of reaction conditions to ensure selective nitration at the desired position. The reaction is usually carried out in the presence of a nitrating agent such as nitric acid, under controlled temperature and pH conditions to avoid over-nitration or unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires optimization of reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve these goals .
化学反応の分析
Types of Reactions: 2-Amino-5-fluoro-4-nitrophenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium dithionite, zinc, and iron in concentrated hydrochloric acid.
Substitution: Strong nucleophiles and suitable solvents are used for nucleophilic aromatic substitution reactions.
Major Products:
科学的研究の応用
2-Amino-5-fluoro-4-nitrophenol has several scientific research applications:
作用機序
The mechanism of action of 2-Amino-5-fluoro-4-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and fluoro groups can also influence the compound’s reactivity and interactions with enzymes and receptors .
類似化合物との比較
2-Amino-4-nitrophenol: Similar structure but lacks the fluoro group.
5-Fluoro-2-nitrophenol: Similar structure but lacks the amino group.
4-Nitrophenol: Lacks both the amino and fluoro groups.
Uniqueness: 2-Amino-5-fluoro-4-nitrophenol is unique due to the presence of all three functional groups (amino, fluoro, and nitro) on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
2-amino-5-fluoro-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJPJHWARSJNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate;hydrochloride](/img/structure/B2942151.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2942153.png)
![(2S)-2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid](/img/structure/B2942154.png)
![ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2942158.png)

![ethyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2942160.png)

![2-methyl-1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2942162.png)

![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2942165.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2942168.png)
